molecular formula C16H16N2O2 B5223461 3-(3-acetylphenyl)-1-(4-methylphenyl)urea

3-(3-acetylphenyl)-1-(4-methylphenyl)urea

Cat. No.: B5223461
M. Wt: 268.31 g/mol
InChI Key: KSXMTRFECJQCKX-UHFFFAOYSA-N
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Description

3-(3-acetylphenyl)-1-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features an acetyl group attached to a phenyl ring and a methyl group attached to another phenyl ring, connected through a urea linkage.

Properties

IUPAC Name

1-(3-acetylphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-6-8-14(9-7-11)17-16(20)18-15-5-3-4-13(10-15)12(2)19/h3-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXMTRFECJQCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-acetylphenyl)-1-(4-methylphenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 4-methylphenylamine. The reaction is carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous mixing of 3-acetylphenyl isocyanate and 4-methylphenylamine in a reactor, followed by the separation and purification of the product using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-acetylphenyl)-1-(4-methylphenyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group in the urea linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(3-carboxyphenyl)-1-(4-methylphenyl)urea.

    Reduction: 3-(3-aminophenyl)-1-(4-methylphenyl)urea.

    Substitution: 3-(3-nitrophenyl)-1-(4-methylphenyl)urea.

Scientific Research Applications

3-(3-acetylphenyl)-1-(4-methylphenyl)urea has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-acetylphenyl)-1-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the urea linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    3-(3-acetylphenyl)-1-phenylurea: Lacks the methyl group on the phenyl ring.

    1-(4-methylphenyl)-3-phenylurea: Lacks the acetyl group on the phenyl ring.

    3-(3-acetylphenyl)-1-(4-chlorophenyl)urea: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

3-(3-acetylphenyl)-1-(4-methylphenyl)urea is unique due to the presence of both an acetyl group and a methyl group on the phenyl rings. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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